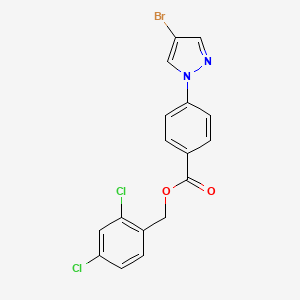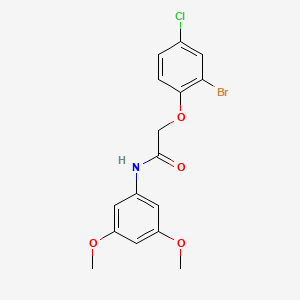![molecular formula C24H30F3N3O B6027700 1-(2-methoxyphenyl)-4-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine](/img/structure/B6027700.png)
1-(2-methoxyphenyl)-4-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyphenyl)-4-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine is a chemical compound that is commonly referred to as MPTP. This compound has been the subject of extensive scientific research due to its potential applications in pharmacology and drug discovery.
作用機序
MPTP's mechanism of action is not fully understood, but it is believed to modulate the activity of various neurotransmitter systems in the brain. The compound has been shown to have activity against the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. MPTP has also been shown to interact with sigma receptors, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
MPTP has been shown to have various biochemical and physiological effects. The compound has been shown to modulate the activity of various neurotransmitter systems in the brain, which can lead to changes in mood, behavior, and cognition. MPTP has also been shown to have activity against various cancer cell lines, indicating its potential as an anti-cancer agent.
実験室実験の利点と制限
MPTP has several advantages for lab experiments, including its ability to modulate various biological pathways and its potential as a therapeutic agent for various diseases. However, the compound's mechanism of action is not fully understood, and more research is needed to fully understand its effects. Additionally, MPTP's potential as a therapeutic agent for humans has not been fully explored, and more research is needed to determine its safety and efficacy.
将来の方向性
There are several future directions for research on MPTP. One area of focus is the compound's potential as an anti-cancer agent. Researchers are investigating the compound's ability to inhibit cancer cell growth and its potential as a therapeutic agent for various types of cancer. Another area of focus is the compound's potential as a therapeutic agent for neurological disorders such as Parkinson's disease. Researchers are investigating the compound's ability to modulate dopamine levels in the brain and its potential as a treatment for Parkinson's disease. Finally, researchers are investigating the compound's potential as a tool for drug discovery. MPTP's ability to modulate various biological pathways makes it a potentially valuable tool for identifying new therapeutic targets and developing new drugs.
合成法
The synthesis of MPTP involves the reaction of 1-(2-methoxyphenyl)piperazine with 1-[4-(trifluoromethyl)benzyl]-3-piperidinylamine. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon. The resulting product is then purified using various methods such as column chromatography or recrystallization.
科学的研究の応用
MPTP has been widely studied for its potential applications in pharmacology and drug discovery. Researchers have investigated the compound's ability to modulate various biological pathways and its potential as a therapeutic agent for various diseases. MPTP has been shown to have activity against a range of targets including the dopamine transporter, sigma receptors, and the serotonin transporter.
特性
IUPAC Name |
1-(2-methoxyphenyl)-4-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F3N3O/c1-31-23-7-3-2-6-22(23)30-15-13-29(14-16-30)21-5-4-12-28(18-21)17-19-8-10-20(11-9-19)24(25,26)27/h2-3,6-11,21H,4-5,12-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFSFULODWJHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)CC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-amino-2-{[2-(2-chloro-4-methylphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B6027623.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide](/img/structure/B6027644.png)
![3-[(3,4-dimethyl-1-piperazinyl)carbonyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6027652.png)

![3-[2-(3,4-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine](/img/structure/B6027663.png)
![6-(2,3-dimethoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B6027665.png)
![N-(3-chloro-4-methylphenyl)-2-(2-{[1-(2-furyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6027678.png)
![ethyl 2-({[(3-chlorophenyl)amino]carbonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6027699.png)
![4-(4-methoxy-3-methylbenzyl)-3-{2-oxo-2-[4-(2-pyridinylmethyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B6027703.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(3-isoxazolylmethyl)-2-piperazinyl]ethanol](/img/structure/B6027705.png)
![1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(4-methoxybenzyl)ethanamine](/img/structure/B6027710.png)


![4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6027720.png)